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Compound of Interest

Compound Name: 4-(1H-Pyrazol-4-yl)benzoic acid

Cat. No.: B1633191 Get Quote

An In-Depth Technical Guide to 4-(1H-Pyrazol-4-yl)benzoic Acid: Properties,

Characterization, and Applications in Drug Discovery

Abstract
4-(1H-Pyrazol-4-yl)benzoic acid (CAS No. 1017794-47-6) is a bifunctional organic compound

that has garnered significant interest within the scientific community, particularly in the fields of

medicinal chemistry and material science. Featuring a rigid pyrazole ring linked to a benzoic

acid moiety, this molecule serves as a crucial building block, or scaffold, for the synthesis of

complex chemical entities with diverse biological activities. The pyrazole nucleus is a well-

established "privileged scaffold" in drug discovery, present in numerous FDA-approved

pharmaceuticals.[1] This guide provides a comprehensive overview of the known physical and

chemical properties of 4-(1H-Pyrazol-4-yl)benzoic acid, details standard protocols for its

synthesis and characterization, and explores its applications as a versatile intermediate in the

development of novel therapeutic agents and advanced materials.

Introduction to a Privileged Scaffold
The intersection of a pyrazole heterocycle and a benzoic acid functional group gives 4-(1H-
Pyrazol-4-yl)benzoic acid its unique chemical character and utility. Pyrazole derivatives are

known for a wide array of therapeutic properties, forming the core of drugs used in oncology,

virology, and immunology.[1] The benzoic acid portion provides a handle for forming amides,

esters, and other derivatives, while also influencing properties like solubility and protein-binding

capabilities.
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This technical guide serves as a resource for researchers and drug development professionals,

offering synthesized data from various sources. It aims to explain the causality behind

experimental choices and provide a foundational understanding of this compound's potential.

We will delve into its structural attributes, physicochemical parameters, spectroscopic

signature, and its demonstrated value as a precursor to potent biologically active molecules.[2]

[3]

Molecular Structure and Identification
The molecular architecture of 4-(1H-Pyrazol-4-yl)benzoic acid consists of a parasubstituted

benzene ring, where the carboxylic acid group is opposite a C-C linked pyrazole ring at the 4-

position. The tautomeric nature of the pyrazole ring (due to the mobile N-H proton) is a key

feature influencing its hydrogen bonding capabilities.

Caption: Chemical Structure of 4-(1H-Pyrazol-4-yl)benzoic acid.

Table 1: Compound Identification

Identifier Value Reference(s)

CAS Number 1017794-47-6 [4]

Molecular Formula C₁₀H₈N₂O₂ [4]

Molecular Weight 188.18 g/mol [4][5]

PubChem CID 23005001 [6]

IUPAC Name
4-(1H-Pyrazol-4-yl)benzoic

acid
[4]

| Common Synonyms| 4-(Pyrazol-4-yl)benzoic acid |[4] |

Physicochemical Properties
The physical and chemical properties of this molecule are dictated by its three main

components: the aromatic benzene ring, the acidic carboxyl group, and the basic pyrazole

heterocycle.
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Table 2: Summary of Physicochemical Properties

Property Value Notes Reference(s)

Appearance

White to pale-
yellow or yellow-
brown solid

Varies with purity [4][7]

Boiling Point 471.5 ± 38.0 °C Predicted [7]

Density 1.355 ± 0.06 g/mL Predicted [7]

pKa 4.09 ± 0.10
Predicted (acidic

proton of COOH)
[4]

| Storage | 2-8°C or Room Temperature | Store in a cool, dry place |[4][7] |

Solubility Profile
While specific experimental solubility data for 4-(1H-Pyrazol-4-yl)benzoic acid is not widely

published, a qualitative assessment can be made based on its structure. Like benzoic acid, it is

expected to have low solubility in water (benzoic acid: ~3.44 g/L at 25 °C) and higher solubility

in organic polar solvents such as ethanol, methanol, and DMSO.[8][9] The presence of the

pyrazole ring, capable of hydrogen bonding, may slightly enhance aqueous solubility compared

to a non-polar substituent of similar size. The compound's solubility is pH-dependent; it will be

significantly more soluble in basic aqueous solutions due to the deprotonation of the carboxylic

acid to form the highly polar carboxylate salt.

Acidity and Basicity
The molecule is amphoteric. The carboxylic acid group is the primary acidic center, with a

predicted pKa of ~4.09, which is very close to that of benzoic acid itself (~4.20).[4][10] This

indicates that the pyrazole substituent has a minimal electronic effect on the acidity of the

carboxyl group. The pyrazole ring also contains basic nitrogen atoms, allowing it to be

protonated under strongly acidic conditions.

Spectroscopic and Analytical Characterization
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Definitive identification and purity assessment of 4-(1H-Pyrazol-4-yl)benzoic acid relies on a

combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Features
¹H NMR: The spectrum should show distinct signals for the aromatic protons on the benzene

ring (typically two doublets in the 7-8.5 ppm region for a 1,4-disubstituted pattern). The

pyrazole protons would appear as singlets or broad singlets, typically in the 7.5-8.5 ppm

range, with the N-H proton being a very broad signal that may exchange with D₂O. The

carboxylic acid proton will be a very broad singlet far downfield (>10-12 ppm), which also

exchanges with D₂O.

¹³C NMR: The spectrum will show a signal for the carboxyl carbon (~167-172 ppm).[11]

Aromatic and pyrazole carbons will appear in the ~110-150 ppm range.

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the

carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (~1680-1710

cm⁻¹), C=C and C=N stretches in the aromatic and pyrazole rings (~1450-1600 cm⁻¹), and

N-H stretching (~3100-3300 cm⁻¹).[12]

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 189.06,

corresponding to the formula C₁₀H₉N₂O₂⁺.

Standard Analytical Workflow
A robust quality control workflow is essential to validate the identity and purity of the compound

before its use in sensitive applications like drug screening.
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Analytical Characterization Workflow
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Crude Product
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(Structural Confirmation)
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(Functional Groups)
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(>95% Purity)

Purity ≥ 95%

Click to download full resolution via product page

Caption: A typical workflow for the analytical characterization of the title compound.

Protocol 4.2.1: Characterization by LC-MS and NMR
Sample Preparation:

For NMR, accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable choice as it dissolves the

compound well and its residual peak does not typically overlap with key analyte signals.

For LC-MS, prepare a stock solution of 1 mg/mL in methanol or a DMSO/methanol

mixture. Further dilute to ~10 µg/mL with the mobile phase for injection.

NMR Spectroscopy:

Acquire a ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all

signals.

Acquire a ¹³C NMR spectrum.

Rationale: NMR is the gold standard for unambiguous structure elucidation. The

combination of ¹H and ¹³C data confirms the carbon-hydrogen framework and the

presence of all functional groups.
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LC-MS Analysis:

Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 95%

Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95%

Acetonitrile over 10-15 minutes.

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization

(ESI+) mode, scanning for the expected m/z of the [M+H]⁺ ion (189.06).

Rationale: This method separates the compound from impurities and confirms its

molecular weight, providing a dual confirmation of identity and purity. Formic acid is used

as a mobile phase modifier to improve peak shape and ionization efficiency.

Synthesis and Reactivity
While several vendors supply this compound, understanding its synthesis is crucial for

derivatization and scale-up. Pyrazole carboxylic acids can be synthesized through various

established methods.[13][14] A common approach involves the construction of the pyrazole

ring from appropriate precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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